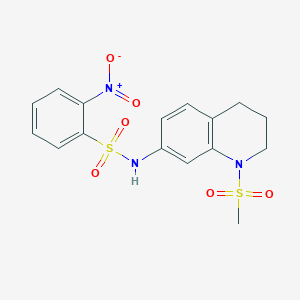

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring is substituted with a methylsulfonyl group and a nitrobenzenesulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the methylsulfonyl group, and the attachment of the nitrobenzenesulfonamide group. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .

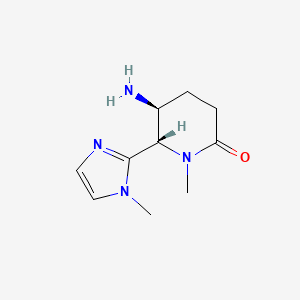

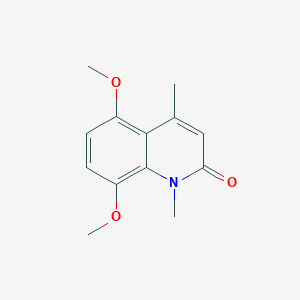

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline ring is a seven-membered ring with one nitrogen atom. The methylsulfonyl group is a sulfur-containing group that is often involved in protein binding. The nitrobenzenesulfonamide group contains a nitro group (-NO2), which is a strong electron-withdrawing group, and a sulfonamide group (-SO2NH2), which is often involved in hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions to form amines. The sulfonamide group could participate in condensation reactions with carboxylic acids to form amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .

Scientific Research Applications

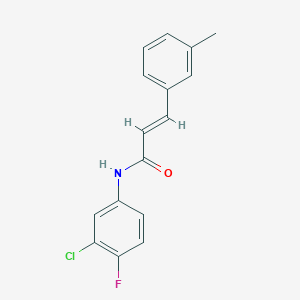

- Spectral Features : The absorption spectra of MSPPP show a wavelength band in the range of 403–427 nm, while the fluorescence spectra exhibit a band at 472–533 nm .

- Amplified Spontaneous Emission (ASE) : Under suitable concentrations and pump power excitation (using a Nd:YAG laser at 355 nm), MSPPP produces intense ASE at 522.5 nm . This property is crucial for laser applications.

- Comparison with DAPPP : MSPPP’s energy band gap has been calculated and compared with that of 3-[4-(dimethylamino) phenyl]-1-phenyl-(2E)-propen-1-one (DAPPP). DAPPP is another laser dye, and MSPPP shows promising optical activities .

Photophysical Properties

Chalcones, including MSPPP, belong to a family of chemical compounds with α, β-unsaturated keto groups. These compounds have diverse photophysical, chemical, physical, and biological properties . Specifically:

- Intramolecular Charge Transfer : The addition of an N, N-dimethylamino group to the para-position in ring B significantly enhances MSPPP’s photophysical properties through intramolecular charge transfer .

- Organic Fluorescent Compounds : Chalcones like MSPPP are studied for their photophysical properties in applications such as electronic and optoelectronic devices, biological imaging, and fluorescence sensors .

- Laser Technology : Given its ASE properties, MSPPP could find use in dye lasers .

- Materials Science : Investigating MSPPP’s properties may lead to novel materials with improved stability and efficiency .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S2/c1-26(22,23)18-10-4-5-12-8-9-13(11-15(12)18)17-27(24,25)16-7-3-2-6-14(16)19(20)21/h2-3,6-9,11,17H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPXFLULMVWLPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2676357.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)

![2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2676375.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676376.png)